3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
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Description
3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a useful research compound. Its molecular formula is C17H15F2NO3S and its molecular weight is 351.37. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Behavior and Spectroscopic Analysis
Research has indicated the significance of sulfonamide derivatives like 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one in bioorganic and medicinal chemistry. The tautomeric behavior of molecules closely related to this compound has been investigated using spectroscopic methods, highlighting the relationship between molecular conformation and pharmaceutical activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Sensor Applications
A study on a highly selective and sensitive sensor for metal ions like Hg^2+ and Cr^3+ in neutral water environments utilized derivatives of this compound. This research underscores the compound's potential in environmental monitoring and safety applications (Das, Ghosh, Bhatt, & Das, 2012).
Material Science and Fuel Cell Applications
The synthesis of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups, where bis(4-fluorophenyl)sulfone plays a pivotal role, has shown promise for fuel-cell applications. The study emphasizes the high proton conductivity and mechanical properties of these materials, suggesting their utility in enhancing fuel cell efficiency (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
Another area of application is in the development of novel antimicrobial agents. Compounds structurally related to this compound have shown significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This highlights the compound's potential role in the development of new antimicrobial drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Nonlinear Optical Properties
The compound's derivatives have been explored for their nonlinear optical properties, which are critical for various applications in photonics and optical communication technologies. Studies reveal that certain derivatives exhibit significant third-order nonlinear optical behavior, indicating their potential in the development of optical devices such as limiters and modulators (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFKIYZLGTLCR-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.